An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, a pivotal molecule in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, with a focus on the practical insights essential for laboratory and industrial settings.
Introduction: A Molecule of Versatility
4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione, often referred to by its common name, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a bicyclic anhydride that serves as a versatile building block in organic synthesis.[1] Its rigid, strained ring system and reactive anhydride functionality make it a valuable precursor for a wide array of chemical transformations. This guide will explore the foundational chemistry of this compound, providing the technical depth necessary for its effective utilization in research and development.
The molecule is primarily known as the product of the classic Diels-Alder reaction between furan and maleic anhydride.[2][3] This cycloaddition is a cornerstone of organic chemistry education and practice, yet the nuanced stereochemical outcomes and the isolation of its isomers present ongoing areas of study.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. The key properties of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R,2S,6R,7S)-4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione | PubChem[5] |
| CAS Number | 5426-09-5 | ChemicalBook[6] |
| Molecular Formula | C₈H₆O₄ | PubChem[5] |
| Molecular Weight | 166.13 g/mol | PubChem[5] |
| Physical State | White to off-white solid | ChemicalBook[6] |
| Melting Point | 116-118 °C | Studylib[7], ChemicalBook[6] |
| Boiling Point | 372.0 ± 42.0 °C (Predicted) | ChemicalBook[6] |
| Density | 1.540 ± 0.06 g/cm³ (Predicted) | ChemicalBook[6] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the compound's structure and purity.
-
¹H NMR (CDCl₃): δ 6.35 (s, 2H, olefinic protons), 3.16 (s, 2H, bridgehead protons).[1]
-
¹³C NMR (CDCl₃): δ 170.5 (C=O), 135.2 (C=C).[1]
-
Mass Spectrometry (EI-MS): m/z 166 [M⁺], 138 [M⁺–CO].[1]
Synthesis: The Diels-Alder Pathway
The primary and most efficient route to 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is the [4+2] cycloaddition reaction between furan (the diene) and maleic anhydride (the dienophile).[3] This reaction is highly stereoselective, predominantly yielding the exo isomer due to steric hindrance in the transition state that disfavors the formation of the endo product.[4] While the endo isomer can be formed, it is often a short-lived intermediate.[4]
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, forming a six-membered ring.[3] The frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) control the reaction's feasibility and stereochemical outcome. The preference for the exo product is a well-documented example in Diels-Alder chemistry.
Figure 1: Synthesis via Diels-Alder Reaction.
Experimental Protocol: Synthesis and Purification
The following protocol provides a reliable method for the synthesis and purification of the exo-adduct.
Materials:
-
Maleic anhydride (2.5 g)[7]
-
Furan (1.5 mL)[7]
-
Tetrahydrofuran (THF), anhydrous (8 mL)[7]
-
Scintillation vial
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a scintillation vial, combine maleic anhydride (2.5 g) and anhydrous THF (8 mL).[7] Add a magnetic stir bar.
-
Addition of Furan: To the stirring solution, add furan (1.5 mL) via a syringe.[8]
-
Reaction: Cap the vial and stir the mixture at room temperature for 30 minutes.[8] Subsequently, allow the mixture to stand undisturbed overnight.[8]
-
Isolation: Assemble a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold THF.[7]
-
Filtration: Filter the crystalline product, ensuring all crystals are transferred. Wash the crystals with a small amount of cold THF.[7]
-
Drying: Allow the crystals to dry on the filter paper under vacuum for at least 5 minutes.[7]
-
Characterization: Determine the mass of the dried product to calculate the percent yield. The melting point of the pure exo-product is 116-117 °C.[7]
Purification: For higher purity, the product can be recrystallized from a non-polar solvent mixture, such as a hexane/ethyl acetate gradient (3:1 to 1:1), which can yield purity greater than 98% as confirmed by HPLC.[1]
Chemical Reactivity and Synthetic Applications
The tricyclic structure of this anhydride is a gateway to a variety of derivatives. Its reactivity is primarily centered around the anhydride and the carbon-carbon double bond.
Key Reactions
-
Aminolysis: The anhydride readily reacts with primary amines to form imide derivatives. This is a common strategy for incorporating the rigid bicyclic scaffold into more complex molecules, including potential neuroprotective agents.[9][10]
-
Hydrolysis: In the presence of water, the anhydride ring opens to form the corresponding dicarboxylic acid.[7] This highlights the importance of using anhydrous conditions during its synthesis and storage.
-
Reduction: The double bond can be reduced, for example, through catalytic hydrogenation, to yield the saturated analogue. The anhydride can also be reduced using strong reducing agents like lithium aluminum hydride.[1]
-
Oxidation: The double bond is susceptible to oxidation by reagents such as potassium permanganate or hydrogen peroxide.[1]
-
Ring-Opening Metathesis Polymerization (ROMP): The strained bicyclic system makes it a suitable monomer for ROMP, leading to the formation of polymers with interesting properties.[2]
Figure 2: Key Reactions and Derivatives.
Applications in Materials Science and Pharmaceuticals
The unique structure of 4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione has led to its use in several advanced applications:
-
Polymer Chemistry: It serves as a monomer in the synthesis of specialized polymers. For instance, it has been incorporated into polyurethane networks to create self-healing materials.[8][11]
-
Pharmaceutical Research: The rigid scaffold is of interest in medicinal chemistry. Derivatives have been synthesized and investigated for their potential as neuroprotective agents.[10] It has also been described as a purine nucleoside analog with potential antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions are essential.
-
Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]
-
Handling: Handle with gloves and in a well-ventilated area to avoid dust formation.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a cool, dry place, away from moisture, as it can hydrolyze.[1][6][13] For long-term storage, keeping it at -20°C under an inert atmosphere is recommended.[6][13]
-
Incompatible Materials: Avoid strong oxidizing agents, as they may cause explosive decomposition.[1]
Conclusion
4,10-Dioxatricyclo[5.2.1.0²·⁶]dec-8-ene-3,5-dione is a compound of significant synthetic utility. Its straightforward preparation via the Diels-Alder reaction, coupled with its versatile reactivity, makes it an invaluable tool for chemists in both academic and industrial laboratories. A firm grasp of its basic properties, synthesis, and handling is crucial for leveraging its full potential in the development of novel materials and therapeutic agents.
References
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Diels-Alder reaction of furan and maleic anhydride. ResearchGate. [Link]
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Reaction of furan with maleic anhydride: Solventless chemistry reveals the first solid form of the elusive endo-isomer of archetypal Diels-Alder product. ACS Fall 2023. [Link]
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Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry (RSC Publishing). [Link]
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Diels-Alder Reaction Lab: Furan & Maleic Anhydride Synthesis. Studylib. [Link]
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Ultrasound healable shape memory dynamic polymers. The Royal Society of Chemistry. [Link]
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4,10-Dioxatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione. PubChem. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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(PDF) Synthesis of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. ResearchGate. [Link]
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Synthesis of N-acetyl-N-(3,5-dioxo-10-oxa-4-aza-tricyclo[5.2.1.0 2,6 ]dec-4-yl)-acetamide. Molbank. [Link]
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Synthesis of 4-oxatricyclo[5.2.1.0 ]dec-8-ene-3,5-dione derivatives as lead scaffolds for neuroprotective agents. Semantic Scholar. [Link]
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exo-cis-1,7-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Safety Data Sheet. XiXisys. [Link]
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4, 10-Dioxatricyclo[5.2.1.0²'6]decan-8-en-3-one, min 97%, 1 gram. CP Lab Chemicals. [Link]
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Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties. MDPI. [Link]
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Protein- and Peptide- Polymer Conjugates by RAFT Polymerization. Nature Chemistry. [Link]
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